molecular formula C6H13N3O B3044310 Piperidine-2-carbohydrazide CAS No. 61700-55-8

Piperidine-2-carbohydrazide

Cat. No.: B3044310
CAS No.: 61700-55-8
M. Wt: 143.19 g/mol
InChI Key: BUXBRJRZCXGJNF-UHFFFAOYSA-N
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Description

Piperidine-2-carbohydrazide is an organic compound that belongs to the class of piperidine derivatives It features a six-membered ring containing five methylene bridges and one amine bridge, with a carbohydrazide functional group attached to the second carbon atom of the piperidine ring

Mechanism of Action

Target of Action

Piperidine-2-carbohydrazide, like other piperidine derivatives, has been observed to have therapeutic potential against various types of cancers Piperidine derivatives have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These targets play a significant role in cell survival, proliferation, and apoptosis, which are critical processes in cancer development and progression.

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways involved in cancer . They can lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . The interaction of these compounds with their targets leads to changes in cellular processes, ultimately affecting the growth and proliferation of cancer cells.

Biochemical Pathways

This compound, like other piperidine derivatives, affects several biochemical pathways. These compounds have been found to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment of cancers. By regulating these pathways, this compound can affect the downstream effects such as cell survival, proliferation, and apoptosis.

Pharmacokinetics

In silico admet profile of piperidine derivatives has evidenced optimal oral bioavailability . These properties are crucial as they determine the compound’s bioavailability, its distribution within the body, its metabolism, and its eventual excretion from the body.

Result of Action

Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . These effects are a result of the compound’s interaction with its targets and its regulation of crucial signaling pathways involved in cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of piperidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Piperidine-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process might include steps such as:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate piperidine-2-carboxylic acid.

    Hydrazinolysis: Reacting the hydrogenated product with hydrazine hydrate under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of piperidine-2-carboxylic acid derivatives.

    Reduction: Formation of piperidine-2-amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Piperidine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Piperidine-2-carbohydrazide can be compared with other similar compounds, such as:

    Piperidine-2-carboxylic acid: Lacks the carbohydrazide group but shares the piperidine ring structure.

    Piperidine-2-amine: Contains an amine group instead of a carbohydrazide group.

    Piperidine-2-carboxamide: Features a carboxamide group instead of a carbohydrazide group.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

piperidine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-6(10)5-3-1-2-4-8-5/h5,8H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXBRJRZCXGJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329464
Record name piperidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61700-55-8
Record name piperidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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